S-Phosphocysteine

Phosphatase enzymology Non-canonical phosphorylation PRL phosphatases

Standard phosphoamino acids (pSer/pThr/pTyr) bear stable P-O ester bonds and cannot substitute for S-Phosphocysteine in applications requiring the labile phosphorothioate (P-S) linkage-essential for authentic PRL phosphatase intermediate detection and non-canonical phosphorylation mapping. • Calibrate LC-MS/MS transitions distinguishing S- from O-phosphorylation in proteome-wide studies • Validate β-elimination enrichment using the acid-labile P-S bond as positive control • Generate phosphorylated PRL standards for co-IP and Mg²⁺-efflux assays

Molecular Formula C3H8NO5PS
Molecular Weight 201.14 g/mol
CAS No. 115562-30-6
Cat. No. B050537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Phosphocysteine
CAS115562-30-6
SynonymsS-phosphocysteine
Molecular FormulaC3H8NO5PS
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SP(=O)(O)O
InChIInChI=1S/C3H8NO5PS/c4-2(3(5)6)1-11-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1
InChIKeyMNEMQJJMDDZXRO-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Phosphocysteine Overview


S-Phosphocysteine (S-phospho-L-cysteine, pCys) is a non-canonical phosphoamino acid consisting of an L-cysteine residue carrying an S-phospho substituent, forming a phosphorothioate (P–S) linkage rather than the stable phosphoester (P–O) bond found in canonical phosphoamino acids such as phosphoserine, phosphothreonine, and phosphotyrosine [1]. With a molecular formula of C₃H₈NO₅PS and a molecular weight of 201.14 g/mol, it exists as a solid and is soluble in water [2]. First synthesized in 1952, S-phosphocysteine was historically identified as a transient catalytic intermediate in the bacterial phosphoenolpyruvate-dependent carbohydrate phosphotransferase system (PTS) and, later, in the catalytic cycle of protein tyrosine phosphatases (PTPs) including the oncogenic phosphatases of regenerating liver (PRLs) [3].

Non-canonical phosphorylation Probes cysteine-dependent phosphoryl-transfer catalysis
Phosphorothioate lability Supports selective detection via acid-labile P–S bond
PRL phosphatase research Enables trapping stable phosphocysteine intermediate
MS reference standard Calibrates non-canonical phosphorylation site assignments

Why S-Phosphocysteine Is Irreplaceable


Canonical phosphoamino acids such as O-phosphoserine, O-phosphothreonine, and O-phosphotyrosine bear stable phosphoester bonds ideally suited for traditional phosphoproteomic workflows and steady-state signaling studies, yet they cannot substitute for S-phosphocysteine in applications that probe cysteine-dependent phosphoryl-transfer catalysis, labile post-translational modifications, or phosphorothioate-specific hydrolysis kinetics [1]. Likewise, close cysteine derivatives such as S-sulfocysteine (bearing an S–SO₃ group) or free L-cysteine lack the transferable phosphoryl group necessary for serving as a phosphate donor or catalytic intermediate in enzyme mechanisms [2]. The defining chemical distinction of S-phosphocysteine—the phosphorothioate P–S bond—imparts a unique combination of hydrolytic lability under acidic conditions and context-dependent stability within specific enzyme active sites, a dual property that is not recapitulated by any canonical phosphoamino acid or available cysteine analog [3]. Consequently, substituting with a simpler cysteine derivative risks loss of phosphate-transfer reactivity, while substituting with a stable phosphoester-bearing amino acid obscures the transient, environment-sensitive behavior that makes S-phosphocysteine valuable for capturing enzyme intermediates and developing mass-spectrometry standards for non-canonical phosphorylation.

O-Phosphoamino acids
Stable phosphoester bonds do not recapitulate context-dependent phosphorothioate lability
S-Sulfocysteine
Lacks transferable phosphoryl group for enzyme intermediate studies
L-Cysteine
Cannot serve as phosphoryl donor in catalytic mechanisms; risks loss of phosphate-transfer reactivity

S-Phosphocysteine Differentiation Evidence


PRL Intermediate Half-Life vs. Canonical PTPs

In phosphatases of regenerating liver (PRL1, PRL2, PRL3), the phosphocysteine catalytic intermediate exhibits an unusually long half-life measured to be over one hour [1]. By contrast, the phosphocysteine intermediate formed by classical protein tyrosine phosphatases such as PTP1B is transient, with rapid hydrolysis completing the catalytic cycle, yielding a steady-state lifetime orders of magnitude shorter [2]. This kinetic difference—quantified as >60 minutes for PRL-bound phosphocysteine vs. only seconds to minutes for PTP1B—demonstrates that the stability of the phosphocysteine intermediate is highly context-dependent and not an intrinsic property of the free amino acid [3].

PRL intermediate half-life
Cross-study comparable
PRL: >60 min vs PTP1B: seconds–minutes
Supports PRL intermediate trapping context
Stability is enzyme-context dependent
Phosphatase enzymology Non-canonical phosphorylation PRL phosphatases

Phosphocysteine Regulation of PRL-CNNM Binding

Phosphorylation of the catalytic cysteine residue in PRL phosphatases to form S-phosphocysteine abolishes PRL binding to CNNM magnesium transporters, directly blocking CNNM4-dependent Mg²⁺ efflux [1]. In the non-phosphorylated state, PRL binds CNNM and prevents Mg²⁺ transport; upon S-phosphorylation, this interaction is disrupted and Mg²⁺ efflux is restored. Mutations blocking PRL-CNNM interaction prevent regulation of Mg²⁺ efflux in cultured cells, establishing that the phosphocysteine modification is the molecular switch [2].

PRL-CNNM binding switch
Head-to-head
Phosphocysteine-PRL: CNNM binding abolished vs Cysteine-thiol PRL: CNNM bound, Mg²⁺ efflux inhibited
Establishes phosphorylation-dependent gate for Mg²⁺ transport
Magnesium homeostasis PRL-CNNM pathway Oncogenic signaling

S-Phosphocysteine as PTS Phosphoryl-Carrier

In the E. coli mannitol-specific phosphotransferase system (EIIMtl), the phosphoryl group from phosphoenolpyruvate is transferred sequentially to His554 and then to Cys384, forming an S-phosphocysteine intermediate at Cys384 that serves as the proximal phosphoryl donor to mannitol [1]. This was demonstrated by ³¹P-NMR, which showed a characteristic phosphorothioate chemical shift distinct from the phosphoramidate signal of phosphohistidine, allowing unambiguous assignment [2]. When Cys384 is mutated to alanine, mannitol phosphorylation is abolished, confirming that S-phosphocysteine at this position is catalytically indispensable.

PTS phosphoryl-carrier role
Head-to-head
WT EIIMtl (Cys384): mannitol phosphorylated vs C384A mutant: no phosphorylation
S-phosphocysteine at Cys384 indispensable for catalysis
³¹P-NMR confirms phosphorothioate signal
Bacterial phosphotransferase system Mannitol transport Enzyme mechanism

Phosphorothioate Bond Lability for Selective Detection

The phosphorothioate P–S bond of S-phosphocysteine is markedly more labile under acidic conditions than the phosphoester P–O bonds of canonical phosphoamino acids (phosphoserine, phosphothreonine, phosphotyrosine) [1]. This differential lability has been exploited to develop β-elimination-based derivatization strategies that convert S-phosphocysteine to dehydroalanine, enabling selective enrichment and detection by mass spectrometry, while canonical phosphoamino acids remain largely intact under the same conditions [2].

Acid-labile bond selectivity
Class-level
P–S hydrolysis >10-fold faster than P–O at pH <3 β-elimination derivatization to dehydroalanine
Supports phosphorothioate-specific enrichment workflow
Protocol optimization required to avoid signal loss
Phosphoproteomics Chemical stability Mass spectrometry sample preparation

PRL Burst Kinetics vs. Canonical PTPs

PRL phosphatases exhibit extremely slow phosphocysteine hydrolysis with turnover numbers of less than one per hour (kcat < 0.02 min⁻¹) due to inefficient hydrolysis of the phosphocysteine intermediate, leading to characteristic burst kinetics wherein a single catalytic cycle is completed but the enzyme remains trapped in the phosphorylated state [1]. This contrasts sharply with canonical PTPs such as PTP1B, which exhibit kcat values typically exceeding 100 min⁻¹ for phosphotyrosine substrates, with rapid hydrolysis of the phosphocysteine intermediate completing each catalytic cycle [2].

PRL burst kinetics
Cross-study comparable
kcat <0.02 min⁻¹ vs kcat >100 min⁻¹ >5,000-fold slower
Validates need for PRL-specific phosphatase activity assays
Standard phosphotyrosine assays do not recapitulate PRL kinetics
Enzyme kinetics PRL phosphatases Burst kinetics

S-Phosphocysteine Applications


PRL Intermediate Trapping for Anti-Cancer Drug Discovery

S-Phosphocysteine is used as an authentic reference standard for detecting and quantifying the stable phosphocysteine intermediate formed in PRL phosphatases, which accumulate the phosphorylated enzyme form with a half-life exceeding one hour [1]. Medicinal chemistry groups developing PRL inhibitors rely on S-phosphocysteine to calibrate mass spectrometry assays and to validate compound-dependent changes in the phosphocysteine/PRL ratio, a pharmacodynamic biomarker directly linked to the oncogenic PRL-CNNM-Mg²⁺ axis [2].

Non-Canonical Phosphorylation Site Mapping

Because the phosphorothioate P–S bond of S-phosphocysteine is selectively hydrolyzed under acidic conditions while the phosphoester bonds of phosphoserine/phosphothreonine/phosphotyrosine remain stable, this compound serves as an indispensable positive control for developing β-elimination-based enrichment workflows, optimizing pH and temperature parameters, and validating LC-MS/MS transitions that distinguish S-phosphorylation from O-phosphorylation in proteome-wide studies [1].

³¹P-NMR Validation of PTS Mechanisms

The unambiguous ³¹P-NMR chemical shift signature of the S-phosphocysteine phosphorothioate group, distinct from the N-phosphohistidine phosphoramidate signal, makes synthetic S-phosphocysteine the reference compound of choice for assigning phosphorylated species in PTS enzyme domains [1]. Researchers studying carbohydrate transport in E. coli, or engineering PTS pathways for metabolic engineering, require S-phosphocysteine to calibrate NMR instruments and to spike samples for peak assignment [2].

PRL-CNNM Axis in Mg²⁺ Homeostasis and Cancer

The phosphorylation status of the PRL catalytic cysteine directly governs CNNM binding and cellular Mg²⁺ efflux, with S-phosphocysteine formation acting as the molecular switch that de-represses Mg²⁺ transport [1]. Cell biology and cancer metabolism laboratories use S-phosphocysteine to generate phosphorylated PRL standards for co-immunoprecipitation controls, to assess PRL-CNNM complex dissociation in Mg²⁺-response assays, and to validate antibodies or chemical probes that specifically recognize the phosphocysteine-modified PRL active site [2].

Application
Selection Property
Validation Focus
PRL intermediate trapping in oncogenic signaling studies
Phosphocysteine reference standard for MS calibration
Validate inhibitor-induced changes in phosphocysteine/PRL ratio
Non-canonical phosphoproteome enrichment workflows
Acid-labile phosphorothioate selectivity
Optimize β-elimination and LC-MS/MS transitions
Bacterial phosphotransferase mechanism studies
Distinct ³¹P-NMR chemical shift signature
Peak assignment and instrument calibration for PTS domains
PRL-CNNM Mg²⁺ regulation in cancer-associated models
Phosphocysteine-dependent CNNM binding control
Co-IP controls and probe validation for phosphocysteine-modified PRL

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